(S,S)-Ts-DENEB(regR)

Description

Significance of Asymmetric Catalysis in Contemporary Organic Synthesis

Asymmetric catalysis is a cornerstone of modern organic chemistry, providing the means to synthesize chiral molecules with a high degree of enantiomeric purity. researchgate.net This capability is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a compound is often exclusive to a single enantiomer. researchgate.netresearchgate.net The ability to selectively produce one enantiomer over its mirror image is crucial, as the undesired enantiomer may be inactive or, in some cases, cause harmful effects. researchgate.net Asymmetric catalysis, by employing a small amount of a chiral catalyst, offers an economically and environmentally superior alternative to methods like chiral resolution, which are inherently limited to a maximum 50% yield of the desired product. researchgate.net

Evolution of Chiral Ligand Design Principles in Transition Metal Catalysis

The efficacy of a transition metal catalyst in asymmetric synthesis is fundamentally dependent on the design of its chiral ligand. rsc.orgresearchgate.net Historically, ligand design has evolved from simple chiral molecules to highly sophisticated structures. A key principle that has guided this evolution is the concept of C2-symmetry, which reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. nih.gov This principle led to the development of "privileged ligands," such as BINAP and Salen derivatives, which have proven effective across a wide range of reactions. takasago.com More recent trends have moved towards modular, non-symmetrical ligands and the concept of "chiral-at-metal" complexes, where chirality originates from the metal center itself, offering new avenues for catalyst design. researchgate.netrsc.orgresearchgate.net The development of tethered ligands, which link different parts of the ligand scaffold together, represents another significant advancement, aiming to enhance catalyst stability and activity by creating a more defined and pre-organized coordination sphere around the metal. mdpi.comacs.org

Contextualizing (S,S)-Ts-DENEB(regR) within Chiral Ligand Chemistry

(S,S)-Ts-DENEB(regR) is a prime example of the latest innovations in chiral ligand design, specifically within the family of Noyori-type ruthenium catalysts. nih.gov Developed by Takasago International Corporation, the DENEB® series of catalysts are characterized by an oxo-tethered N-sulfonylated diamine ligand. takasago.comkanto.co.jp This design builds upon the highly successful RuCl(arene)(N-sulfonylated diamine) framework, but incorporates a crucial modification: a tether containing an ether linkage that connects the diamine backbone to the ligand framework. takasago.comacs.orgacs.org This structural feature creates a more rigid and defined catalytic environment, leading to what is described as a high-performance, bifunctional catalyst. takasago.comacs.org (S,S)-Ts-DENEB(regR) distinguishes itself from conventional, non-tethered catalysts by demonstrating superior activity, broader substrate scope, and enhanced enantioselectivity in key chemical transformations. takasago.comtakasago.com

Structure

3D Structure of Parent

Properties

CAS No. |

1384974-37-1 |

|---|---|

Molecular Formula |

C31H33ClN2O3RuS |

Molecular Weight |

650.2 g/mol |

IUPAC Name |

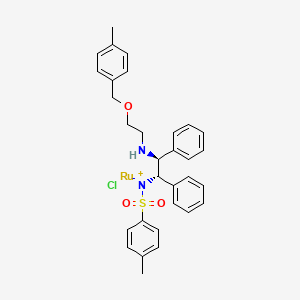

chlororuthenium(1+);[(1S,2S)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m0../s1 |

InChI Key |

INKUCOHLIHBSDN-YBZGWEFGSA-M |

SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |

Isomeric SMILES |

CC1=CC=C(C=C1)COCCN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |

Canonical SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Enantiopurity Control for S,s Ts Deneb Regr

Retrosynthetic Analysis of (S,S)-Ts-DENEB(regR)

A retrosynthetic analysis of the target ligand, (1S,2S)-N'-[2-(4-methylbenzyloxy)ethyl]-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, simplifies the synthetic challenge by disconnecting the molecule at key functional groups. The primary disconnection points are the carbon-nitrogen bond of the secondary amine and the sulfur-nitrogen bond of the sulfonamide.

This leads to three primary fragments:

The chiral backbone: (1S,2S)-1,2-diphenylethylenediamine.

The sulfonyl group source: p-toluenesulfonyl chloride.

The alkylating agent: An electrophile such as 2-(4-methylbenzyloxy)ethyl bromide or tosylate.

The core of the synthetic challenge lies in the stereoselective construction and elaboration of the (1S,2S)-1,2-diphenylethylenediamine (DPEN) backbone. A further disconnection of the DPEN backbone reveals its origins from benzil, which can be reduced and aminated, or from benzoin. Benzoin itself is readily prepared from the dimerization of benzaldehyde. This multi-level retrosynthetic strategy allows for a modular and convergent synthetic plan, starting from simple, achiral precursors.

Stereoselective Synthetic Routes to (S,S)-Ts-DENEB(regR)

The forward synthesis of the ligand relies on the sequential and controlled functionalization of the chiral diamine core.

Chiral Pool Strategies in (S,S)-Ts-DENEB(regR) Elaboration

The most direct route to the target ligand utilizes a chiral pool approach, starting with commercially available, enantiomerically pure (1S,2S)-(-)-1,2-diphenylethylenediamine. chemimpex.com This diamine is a cornerstone in asymmetric synthesis, employed as a chiral auxiliary and a precursor for numerous chiral ligands. chemimpex.com

The synthesis of (1S,2S)-DPEN itself is a classic example of stereoselective synthesis. It is often prepared from benzil, which is converted to the corresponding diimine using ammonia. Asymmetric hydrogenation of this diimine, using a chiral catalyst, can yield the enantiopure diamine. Alternatively, racemic 1,2-diphenylethylenediamine can be synthesized and then resolved into its separate enantiomers using a chiral resolving agent, such as tartaric acid, through diastereomeric salt crystallization.

Asymmetric Induction Techniques in Precursor Synthesis

With enantiopure (1S,2S)-DPEN in hand, the synthesis proceeds through two key transformations where control of reactivity is paramount:

Monotosylation: The first step is the selective monosulfonylation of one of the amino groups. Reacting (1S,2S)-DPEN with one equivalent of p-toluenesulfonyl chloride (TsCl) under carefully controlled conditions affords (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN). nih.gov The use of a suitable base (e.g., triethylamine (B128534) or pyridine) and a non-polar solvent at low temperatures helps to prevent over-reaction (ditosylation) and potential side reactions. The resulting monosulfonated product is a stable, crystalline solid that can be readily purified.

N-Alkylation: The second key step is the alkylation of the remaining free primary amino group of (S,S)-TsDPEN. This is achieved by reacting it with an appropriate alkylating agent that introduces the 2-(4-methylbenzyloxy)ethyl moiety. A suitable electrophile, such as 1-(2-bromoethoxy)-4-methylbenzene (B107907) or the corresponding tosylate, is used in the presence of a base (e.g., potassium carbonate or sodium hydride) to facilitate the nucleophilic substitution. This step completes the synthesis of the target ligand.

Optimization of Reaction Conditions for Maximize Enantiomeric Purity of (S,S)-Ts-DENEB(regR)

Maintaining the enantiomeric integrity of the chiral centers throughout the synthesis is critical. The enantiomeric excess (ee) of the final ligand is directly dependent on the purity of the starting (1S,2S)-DPEN and the conditions of the subsequent reactions.

Key optimization parameters include:

Starting Material Purity: The use of (1S,2S)-DPEN with the highest possible enantiomeric purity (typically >98% ee) is fundamental.

Reaction Temperature: Both the tosylation and alkylation steps should be conducted at controlled temperatures (often ranging from 0 °C to room temperature) to minimize the risk of racemization, which can occur via reversible imine formation under harsh conditions.

Choice of Base and Solvent: The selection of the base and solvent system is crucial for ensuring high yields and preventing side reactions. For monotosylation, sterically hindered or non-nucleophilic bases are preferred. For the alkylation step, a base strong enough to deprotonate the amine without causing decomposition is required.

The following table summarizes typical conditions for the key synthetic transformations.

| Transformation | Substrate | Reagent | Solvent | Base | Temperature (°C) | Typical Yield (%) |

| Monotosylation | (1S,2S)-DPEN | p-Toluenesulfonyl Chloride | Dichloromethane (B109758) | Triethylamine | 0 to 25 | 85-95 |

| N-Alkylation | (S,S)-TsDPEN | 2-(4-methylbenzyloxy)ethyl bromide | Acetonitrile or DMF | K₂CO₃ or NaH | 25 to 60 | 70-85 |

Advanced Purification Techniques for Chiral Compounds

The purification of intermediates and the final ligand is essential to achieve the high purity required for use in catalysis. A combination of techniques is often employed. manufacturingchemist.comrotachrom.com

Crystallization: Intermediates such as (S,S)-TsDPEN are often crystalline solids. Recrystallization from a suitable solvent system is a powerful method for removing chemical impurities and can, in some cases, enhance the enantiomeric excess. uw.edu.pl Fractional crystallization of diastereomeric salts is a classical method for resolving racemic mixtures, particularly for the initial chiral diamine. nih.gov

Chromatography:

Silica Gel Chromatography: This is a standard method for purifying organic compounds. It is effective for separating the desired product from unreacted starting materials, reagents, and byproducts based on polarity.

Preparative Chiral HPLC: For the highest level of enantiopurity, or in cases where resolution by crystallization is inefficient, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice. nih.govresearchgate.net This technique separates enantiomers by exploiting their differential interactions with a chiral environment provided by the CSP. phenomenex.com Polysaccharide-based CSPs are particularly versatile for this purpose. nih.gov

The table below compares the primary applications of these purification techniques in the context of this synthesis.

| Purification Technique | Stage of Application | Primary Goal | Advantages | Limitations |

| Crystallization | Intermediate & Final Product | Removal of chemical impurities, potential ee enhancement | Scalable, cost-effective for crystalline solids | Only applicable to solids, may not be effective for all impurity profiles |

| Silica Gel Chromatography | Intermediate & Final Product | Removal of chemical impurities with different polarities | Widely applicable, good for gross purification | May not separate enantiomers, can be solvent-intensive |

| Preparative Chiral HPLC | Starting Material & Final Product | Separation of enantiomers to achieve high ee (>99%) | Highly effective for enantioseparation, high resolution | Higher cost, requires specialized equipment, lower throughput than crystallization |

Structural Elucidation and Stereochemical Characterization of S,s Ts Deneb Regr

Spectroscopic Techniques for Absolute Configuration Assignment of (S,S)-Ts-DENEB(regR)

Spectroscopic methods are indispensable for probing the structural and stereochemical details of chiral molecules in solution. For (S,S)-Ts-DENEB(regR), a combination of chiroptical spectroscopy and advanced Nuclear Magnetic Resonance (NMR) provides a comprehensive picture of its absolute configuration and stereochemical integrity.

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for determining absolute configuration. spectroscopyasia.comscbt.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. frontiersin.org For a molecule like (S,S)-Ts-DENEB(regR), which contains multiple chromophores (e.g., phenyl and tosyl groups), the ECD spectrum is highly sensitive to the spatial arrangement of these groups. The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). preprints.org A good match between the experimental and the calculated spectrum for the (S,S)-enantiomer provides strong evidence for the assigned absolute configuration. The process involves calculating the theoretical spectra for a number of low-energy conformations to obtain a Boltzmann-averaged spectrum for comparison. preprints.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. nih.gov Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal. spectroscopyasia.comresearchgate.net The resulting spectrum provides a rich fingerprint of the molecule's 3D structure. The assignment of absolute configuration via VCD follows a similar protocol to ECD: the experimental VCD spectrum is compared with the DFT-calculated spectrum for a chosen enantiomer. nih.gov The mirror-image VCD spectrum of the other enantiomer is then generated by simply inverting the signs of the calculated bands. researchgate.net VCD is particularly advantageous for molecules that are conformationally flexible and can provide detailed information even when suitable crystals for X-ray analysis cannot be obtained. nih.govresearchgate.net

NMR spectroscopy is a fundamental tool for confirming the covalent framework (connectivity) and assessing the purity of a compound. ipb.pt Advanced 2D NMR techniques are particularly crucial for establishing the relative stereochemistry.

Connectivity Confirmation: Standard 1D (¹H, ¹³C) and 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the bonding network of (S,S)-Ts-DENEB(regR), ensuring all atoms are correctly placed within the molecular structure.

Stereochemical Analysis with NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount for determining relative stereochemistry. jst.go.jp These experiments detect protons that are close in space (< 5 Å), even if they are separated by many bonds. For the 1,2-diphenylethylenediamine core of (S,S)-Ts-DENEB(regR), a key NOE correlation would be expected between the two methine protons on the ethylenediamine (B42938) bridge, confirming their cis relationship in the (S,S) configuration. jst.go.jp

Assessment of Stereochemical Purity: High-performance liquid chromatography (HPLC) on a chiral stationary phase is the standard method for determining the enantiomeric excess (ee) of the final compound. nih.gov However, NMR can also be employed for this purpose through the use of chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers.

A summary of typical NMR data used for characterization is presented below.

| Technique | Purpose | Typical Observations for (S,S)-Ts-DENEB Scaffold |

| ¹H NMR | Structural confirmation, purity | Aromatic protons (phenyl, tosyl), ethylenediamine backbone protons, methylene (B1212753) and methyl protons. |

| ¹³C NMR | Carbon framework confirmation | Distinct signals for all unique carbon atoms. |

| COSY | H-H connectivity | Correlations between vicinal protons, confirming bonding sequence. |

| HSQC | C-H one-bond correlation | Assignment of protonated carbons. |

| NOESY/ROESY | Through-space H-H proximity | Key correlation between C1-H and C2-H of the diamine backbone confirms relative stereochemistry. jst.go.jp |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for (S,S)-Ts-DENEB(regR)

X-ray Crystallography for Crystalline (S,S)-Ts-DENEB(regR) Structures

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute configuration and solid-state conformation of a molecule. If a suitable single crystal of (S,S)-Ts-DENEB(regR) can be grown, this technique can directly visualize the three-dimensional arrangement of atoms in the crystal lattice.

The resulting crystal structure would confirm:

Absolute Configuration: The (S,S) configuration of the chiral centers would be unequivocally established.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles provide insight into the molecular geometry.

Conformation: The preferred solid-state conformation of the flexible diamine ligand and the coordination geometry around the ruthenium center are revealed.

Intermolecular Interactions: Packing diagrams show how molecules interact with each other in the crystal, revealing hydrogen bonds and other non-covalent interactions.

For the related ligand, (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, crystal structure data is available and provides a reference for the expected geometry of the core scaffold. nih.gov

| Parameter | Description | Typical Value for Ts-DPEN Scaffold |

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁ |

| Key Dihedral Angle | Torsion angle defining ligand conformation. | e.g., N-C-C-N torsion angle |

| Ru-N Bond Lengths | Distances between Ruthenium and coordinating Nitrogen atoms. | ~2.1 - 2.3 Å |

Computational Approaches to (S,S)-Ts-DENEB(regR) Conformation and Chirality

Computational chemistry, particularly using Density Functional Theory (DFT), is a vital partner to experimental techniques. researchgate.net It is used not only to predict chiroptical spectra for comparison but also to explore the conformational landscape of flexible molecules like (S,S)-Ts-DENEB(regR). nih.gov

Conformational Search: The first step is to perform a systematic conformational search to identify all low-energy stable structures (minima on the potential energy surface). frontiersin.org This is crucial because the experimentally observed properties are a Boltzmann-weighted average of all populated conformers.

Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization to find its precise minimum-energy structure. Vibrational frequency calculations are performed to confirm that each structure is a true minimum (no imaginary frequencies). preprints.org

Prediction of Spectroscopic Properties: Once the stable conformers are known, their properties can be calculated:

ECD/VCD Spectra: As mentioned, TD-DFT is used to calculate the theoretical chiroptical spectra. preprints.org

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method can be used to compute NMR chemical shifts, which can aid in the assignment of complex spectra. frontiersin.org

Rationalization of Stereoselectivity: For catalysts like (S,S)-Ts-DENEB(regR), DFT calculations are also used to model the transition states of the catalytic reaction. researchgate.net By comparing the energies of the transition states leading to different stereoisomeric products, the origin of the catalyst's enantioselectivity can be understood and rationalized. nih.gov

Coordination Chemistry and Metal Complexation with S,s Ts Deneb Regr

Synthesis and Characterization of Transition Metal Complexes Incorporating (S,S)-Ts-DENEB(regR)

The synthesis of (S,S)-Ts-DENEB(regR) and related tethered ruthenium(II) complexes represents a strategic approach to creating pre-organized catalytic systems. These complexes are developed from the foundational (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand scaffold. The defining feature of the (S,S)-Ts-DENEB ligand is the covalent linkage, an oxo-tether, between the diamine backbone and the arene moiety that coordinates to the ruthenium center. takasago.comtakasago.comresearchgate.net

The synthesis of such complexes can be achieved through several strategic routes. One established method involves the reaction of a suitable ruthenium precursor, such as [RuCl2(p-cymene)]2, with a pre-functionalized ligand that already contains the tether. An alternative and more direct approach involves an "arene exchange" reaction. acs.org In this method, a non-tethered precursor complex bearing a labile arene ligand is heated with the appropriately N-alkylated TsDPEN ligand; an intramolecular displacement of the initial arene by the tethered arene of the new ligand affords the final tethered complex. acs.org For example, heating a precursor complex in a solvent like dichloromethane (B109758) can induce the intramolecular arene substitution, though conditions must be optimized to avoid decomposition. acs.org The synthesis of the oxo-tethered ligand itself involves the N-alkylation of (S,S)-TsDPEN with a reagent like 2-(p-methylbenzyloxy)ethyl chloride.

Characterization of these air-sensitive, typically yellow to brown crystalline powders, relies heavily on spectroscopic methods. ottokemi.com Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the structure and purity (>90%) in solution. nih.gov Key diagnostic signals in the ¹H NMR spectrum would include those for the tosyl group, the diastereotopic protons of the ethylenediamine (B42938) backbone and ether tether, and the coordinated arene protons. Further characterization can be achieved through mass spectrometry and infrared (IR) spectroscopy to confirm the molecular weight and the presence of key functional groups like the sulfonyl group, respectively.

Ligand-Metal Binding Modes and Geometries in (S,S)-Ts-DENEB(regR) Complexes

The coordination geometry of (S,S)-Ts-DENEB(regR) is central to its function. The complex adopts a characteristic pseudo-octahedral or "piano-stool" geometry, a common motif for half-sandwich complexes. In this arrangement, the ruthenium(II) center is coordinated by the tridentate (S,S)-Ts-DENEB ligand and a monodentate chloride ion. acs.org

The ligand binds to the ruthenium center in a highly defined manner:

η⁶-Arene Coordination: The p-methyl-substituted phenyl ring of the tether acts as the "seat" of the piano stool, coordinating to the metal in an η⁶ fashion.

Bidentate Diamine Coordination: The two nitrogen atoms of the ethylenediamine backbone chelate to the ruthenium center, forming a stable five-membered ring. acs.org One nitrogen is from the sulfonamide group, which is deprotonated to form a Ru-N(amido) bond, while the other is a neutral amino group, forming a Ru-N(amino) bond.

This tridentate (N,N,arene) coordination mode makes the complex conformationally rigid compared to its non-tethered analogues. X-ray crystallographic studies of closely related tethered ruthenium(II) complexes provide precise details of this geometry. acs.org The Ru-N bond lengths are typically in the range of 2.11–2.15 Å. acs.org Specifically, the Ru-N(amido) bond is often slightly shorter than the Ru-N(amino) bond, reflecting the different nature of the nitrogen donors. acs.org The bite angle of the chelating diamine (N-Ru-N) is acute, typically around 78-79°. acs.org

Table 1: Representative Crystallographic Data for a Related Tethered Ru(II)/TsDPEN Complex

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Pseudo-octahedral (Piano-stool) | acs.org |

| Ligand Coordination | Tridentate (N,N,arene) + Monodentate (Cl) | acs.org |

| Ru–N(amido) Bond Length | ~2.112–2.121 Å | acs.org |

| Ru–N(amino) Bond Length | ~2.140–2.149 Å | acs.org |

| N–Ru–N Angle | ~78.54–78.87° | acs.org |

Note: Data is based on analogous tethered Ru(II) complexes as a specific crystal structure for (S,S)-Ts-DENEB(regR) was not publicly available in the searched literature.

Influence of Ancillary Ligands and Counterions on (S,S)-Ts-DENEB(regR) Complex Structure

In the context of (S,S)-Ts-DENEB(regR), the concept of ancillary ligands is integrated into the primary ligand structure itself via the oxo-tether. Unlike traditional complexes where ancillary ligands like p-cymene (B1678584) or mesitylene (B46885) are separate molecules, the tether covalently links the arene unit to the diamine. takasago.comtakasago.commdpi.com This design has a profound influence on the complex's structure and stability.

The tether enforces a specific spatial relationship between the chiral diamine and the arene, reducing the conformational flexibility of the complex. This pre-organization is a key factor in enhancing catalytic activity and enantioselectivity compared to non-tethered systems, where the arene can dissociate or rotate more freely. takasago.comresearchgate.net The length and nature of the tether—in this case, a 2-(4-methylbenzyloxy)ethyl group—are critical for achieving the optimal geometry at the metal center. nih.gov

The single chloride ion serves as the counterion and occupies one of the coordination sites on the ruthenium atom. Its lability is crucial for the catalytic cycle, as it must dissociate to allow for the formation of the active hydride species. In some related systems, this chloride is exchanged for other anions like triflate to modulate catalytic activity, often by promoting ionization in solution to generate a more active cationic species.

Stereoelectronic Effects of (S,S)-Ts-DENEB(regR) in Coordination Spheres

The stereochemical and electronic properties of the (S,S)-Ts-DENEB(regR) ligand work in concert to create a highly specific coordination environment that is fundamental to its role in asymmetric catalysis.

Stereochemical Control: The absolute configuration of the complex is dictated by the chiral (1S,2S)-diphenylethylenediamine backbone. This chirality is transferred to the metal center upon coordination, creating a chiral pocket. The bulky phenyl groups on the diamine backbone create significant steric hindrance, which helps to direct the approach of a substrate. The configuration at the stereogenic ruthenium center is controlled by the ligand's chirality, leading to a "lock-and-key" type mechanism where one diastereomeric transition state is strongly favored over the other. nih.gov

Electronic Effects: The electronic nature of the ligand system is finely tuned. The electron-withdrawing p-toluenesulfonyl (tosyl) group polarizes the N-H bond of the precursor and the resulting Ru-N bond, influencing the acidity of the N-H proton and the electronic density at the ruthenium center. mdpi.com Furthermore, the η⁶-arene ring is relatively electron-deficient, a feature known to be important for stabilizing the transition state in catalytic reactions like transfer hydrogenation through favorable "edge-to-face" electronic interactions with electron-rich groups on the substrate. acs.org The N-H moiety itself plays a crucial role, not by direct proton transfer, but by forming non-covalent hydrogen-bonding interactions that stabilize the rate-determining transition state.

Dynamic Exchange Processes in (S,S)-Ts-DENEB(regR) Metal Complexes

While the tethered structure of (S,S)-Ts-DENEB(regR) imparts significant rigidity, the complex is not static and can participate in crucial dynamic exchange processes, particularly during catalytic cycles.

A key dynamic equilibrium involves the formation of the catalytically active 18-electron ruthenium hydride species from the 16-electron precatalyst. This transformation is fundamental to its catalytic function. Studies on related Noyori-Ikariya catalysts using advanced techniques like operando FlowNMR spectroscopy have provided insight into these dynamics. nih.gov Under reaction conditions, two diastereomeric ruthenium-hydride complexes can exist in equilibrium. These diastereomers, which differ in their configuration at the metal center (e.g., S(Ru) vs. R(Ru)), can interconvert. nih.gov

This interconversion is proposed to proceed through an unsaturated 16-electron amido intermediate, which is part of the main catalytic cycle. nih.gov The relative stability and reactivity of these diastereomers are critical; typically, one is both more stable and more active, leading to the high enantioselectivity observed in reactions catalyzed by these complexes. nih.gov This fluxional behavior, where the coordination sphere adapts and intermediates interconvert, is a hallmark of many high-performance homogeneous catalysts. While these specific studies were not performed on (S,S)-Ts-DENEB itself, the fundamental principles are directly applicable to its behavior in solution.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Name | Full Chemical Name |

|---|---|

| (S,S)-Ts-DENEB(regR) | Chloro[(S,S)-N-[2-(4-methylbenzyloxy)ethyl]-N'-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) |

| (S,S)-TsDPEN | (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine |

| [RuCl2(p-cymene)]2 | Dichloro(p-cymene)ruthenium(II) dimer |

| Triflate | Trifluoromethanesulfonate |

Mechanistic Investigations of S,s Ts Deneb Regr Enabled Catalysis

Elucidation of Catalytic Cycles Involving (S,S)-Ts-DENEB(regR) Complexes

The catalytic cycle of (S,S)-Ts-DENEB(regR), in the context of rhodium-catalyzed asymmetric 1,3-dipolar cycloaddition reactions, is understood to proceed through a series of well-defined steps. The reaction involves an azomethine ylide, generated in situ from an imine and a diazo compound, which then reacts with an alkene.

The proposed catalytic cycle begins with the active catalyst, a rhodium(I) complex bearing the chiral (S,S)-Ts-DENEB(regR) ligand. This complex reacts with a diazo compound, such as methyl diazoacetate, to form a rhodium carbene complex. This step involves the extrusion of dinitrogen (N₂). The electrophilic rhodium carbene then reacts with the nitrogen atom of an imine, generating an azomethine ylide. This ylide is a key reactive species, held within the chiral environment of the rhodium catalyst.

The chiral rhodium complex then coordinates with the alkene substrate. The 1,3-dipolar cycloaddition reaction occurs between the coordinated azomethine ylide and the alkene, leading to the formation of a pyrrolidine (B122466) ring. The stereochemical outcome of this step is directed by the chiral ligand. Once the cycloaddition is complete, the pyrrolidine product dissociates from the metal center, thereby regenerating the active rhodium(I) catalyst, which can then enter another catalytic cycle. This proposed cycle accounts for the formation of the observed products and the high enantioselectivity achieved with this catalytic system.

| Reactant | Order of Reaction |

| Rhodium Catalyst | First-Order |

| Imine | Dependent |

| Diazoacetate | Dependent |

| Alkene | Zero-Order |

Identification and Characterization of Key Intermediates in (S,S)-Ts-DENEB(regR) Catalytic Transformations

A key intermediate in the catalytic cycle is the rhodium-azomethine ylide complex. The existence of such an intermediate has been supported by trapping experiments and spectroscopic analysis. In the absence of an alkene dipolarophile, the reaction of the imine and diazo compound in the presence of the (S,S)-Ts-DENEB(regR)-rhodium catalyst leads to the formation of a stable product derived from the dimerization of the azomethine ylide.

Specifically, the reaction between N-benzylideneaniline and two equivalents of methyl diazoacetate, catalyzed by the rhodium complex, yields a product that is consistent with the head-to-tail dimerization of the intermediate ylide. The formation of this dimer provides strong evidence for the generation of the azomethine ylide as a distinct species during the catalytic turnover. This intermediate is held in a specific conformation by the chiral ligand, which is crucial for the subsequent enantioselective cycloaddition.

Transition State Modeling for (S,S)-Ts-DENEB(regR) Asymmetric Catalysis

While detailed computational transition state models for the (S,S)-Ts-DENEB(regR) system are not extensively documented in public literature, the observed stereochemical outcomes allow for the postulation of a plausible transition state assembly. The high level of enantioselectivity observed in the cycloaddition reaction is attributed to the specific geometry of the transition state, which is controlled by the chiral ligand.

The proposed transition state involves the chelation of the rhodium center by both the azomethine ylide and the dipolarophile (alkene). The C₂-symmetric nature of the (S,S)-Ts-DENEB(regR) ligand creates a well-defined chiral pocket around the metal center. This chiral environment forces the incoming alkene to approach the ylide from a specific face to minimize steric hindrance. The aryl groups of the ligand are believed to effectively shield one face of the ylide, leaving the other face exposed for the cycloaddition to occur. This facial selectivity dictates the absolute stereochemistry of the newly formed stereocenters in the pyrrolidine product.

Substrate-Catalyst Interactions and Enantioselectivity Origin in (S,S)-Ts-DENEB(regR) Systems

The origin of enantioselectivity in catalysis mediated by the (S,S)-Ts-DENEB(regR)-rhodium complex is a direct result of the specific interactions between the substrate and the chiral catalyst. The ligand's structure creates a rigid and well-defined chiral environment that differentiates between the two prochiral faces of the reacting partners.

Several interactions are believed to be critical. The tosyl group on the ligand may engage in hydrogen bonding or other non-covalent interactions with the substrates. The binaphthyl backbone of the ligand provides a rigid scaffold that projects steric bulk, effectively creating a chiral wall. This steric hindrance prevents the alkene from approaching the rhodium-bound azomethine ylide from one direction, thereby favoring the other pathway.

The enantiomeric excess (ee) of the product is highly dependent on the structure of the substrates, which indicates the sensitivity of the substrate-catalyst interactions. For instance, in the cycloaddition reaction, different ester groups on the acrylate (B77674) substrate can lead to variations in the observed enantioselectivity, as shown in the table below. This suggests that even small changes in the substrate structure can significantly impact the stability of the diastereomeric transition states.

| Alkene Substrate | Enantiomeric Excess (ee) |

| Methyl acrylate | High |

| Tert-butyl acrylate | Moderate to High |

| Phenyl acrylate | Moderate |

These findings underscore the importance of a precise geometric fit between the substrates and the chiral catalyst in achieving high levels of asymmetric induction.

Molecular Dynamics Simulations of (S,S)-Ts-DENEB(regR) Ligand-Substrate Interactions

Information regarding molecular dynamics (MD) simulations to probe the interactions between the (S,S)-Ts-DENEB(regR) ligand and various substrates is not present in the surveyed scientific literature. MD simulations are instrumental in visualizing the dynamic behavior of catalyst-substrate complexes, offering insights into the conformational changes and non-covalent interactions that are crucial for enantioselection. The absence of such studies for (S,S)-Ts-DENEB(regR) represents a gap in the comprehensive understanding of its catalytic cycle at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies for (S,S)-Ts-DENEB(regR) Analogues

No Quantitative Structure-Activity Relationship (QSAR) studies for analogues of (S,S)-Ts-DENEB(regR) have been reported in the available literature. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. Developing QSAR models for (S,S)-Ts-DENEB(regR) analogues could accelerate the discovery of new catalysts with improved or tailored properties by predicting their activity without the need for extensive experimental synthesis and testing.

Predictive Modeling of Stereoselectivity in (S,S)-Ts-DENEB(regR)-Catalyzed Reactions

There is a lack of published research focused on predictive modeling of the stereoselectivity in reactions catalyzed by (S,S)-Ts-DENEB(regR). Such models, often built on computational data from DFT or MD simulations, are crucial for rational catalyst design and for predicting the outcome of new reactions. The development of accurate predictive models would significantly enhance the utility of this catalytic system in organic synthesis.

Application of Machine Learning for (S,S)-Ts-DENEB(regR) Catalyst Design

Conclusion

(S,S)-Ts-DENEB(regR) represents a significant milestone in the evolution of chiral catalysts for asymmetric synthesis. Through the innovative incorporation of an oxo-tethered ligand, it overcomes many limitations of earlier-generation ruthenium catalysts. Its demonstrated excellence in asymmetric transfer hydrogenation and dynamic kinetic resolution, characterized by high efficiency, broad substrate applicability, and superb enantioselectivity, has solidified its role as a powerful tool for chemists. The principles underlying its design continue to inform the development of new catalysts, pointing towards a future of even more potent and sustainable chemical synthesis.

Advanced Research Directions and Future Prospects for S,s Ts Deneb Regr

Development of Novel (S,S)-Ts-DENEB(regR) Derivatives for Enhanced Catalytic Scope

While (S,S)-Ts-DENEB(regR) exhibits exceptional performance, ongoing research aims to broaden its applicability to an even wider range of substrates and reaction types through rational ligand modification. The core structure of the catalyst offers several points for derivatization to fine-tune its steric and electronic properties.

Future development is likely to focus on three primary areas of the catalyst's structure:

The N-Sulfonyl Group: The tosyl (Ts) group is critical for the catalyst's bifunctional mechanism. Replacing the tosyl group with other sulfonyl moieties (e.g., mesyl (Ms), nosyl) or even other electron-withdrawing groups can modulate the acidity of the N-H proton, thereby influencing catalytic activity and selectivity. For instance, the corresponding mesyl derivative, (S,S)-Ms-DENEB, is also commercially available, indicating that this is a viable strategy for tuning the catalyst.

The Diamine Backbone: The 1,2-diphenylethylenediamine backbone provides the fundamental chiral environment. Introducing different substituents on the phenyl rings could create more specialized chiral pockets, potentially improving enantioselectivity for substrates that are currently difficult to reduce with high stereocontrol.

The Tether and Arene Ligand: The oxo-tether is a defining feature that enhances stability and activity. takasago.comtakasago.com Modifications to the tether length or the electronics of the arene ligand could further optimize catalyst performance and stability, expanding its utility in demanding chemical transformations.

The impact of such modifications can be seen when comparing (S,S)-Ts-DENEB(regR) to its precursors, which lack the oxo-tether. The tethered design leads to a significant increase in catalytic activity and enantioselectivity.

| Catalyst | Key Structural Feature | Substrate | Substrate/Catalyst Ratio (S/C) | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| RuCl(TsDPEN)(p-Cymene) | Non-tethered | 1'-(Trifluoromethyl)acetophenone | 500 | 23.0 | 86.0 | takasago.com |

| (S,S)-Ts-DENEB(regR) | Oxo-tethered | 1'-(Trifluoromethyl)acetophenone | 1,000 | 100 | 94.7 | takasago.com |

| RuCl(TsDPEN)(p-Cymene) | Non-tethered | 2,2,2-Trifluoro-1-phenylethanone | 500 | 97.7 | 90.9 | takasago.com |

| (S,S)-Ts-DENEB(regR) | Oxo-tethered | 2,2,2-Trifluoro-1-phenylethanone | 1,000 | 97.7 | 97.3 | takasago.com |

Immobilization Strategies for (S,S)-Ts-DENEB(regR) in Heterogeneous Catalysis

A significant drawback of homogeneous catalysts like (S,S)-Ts-DENEB(regR) is the difficulty in separating them from the reaction mixture, which complicates product purification and prevents catalyst recycling. Immobilization on solid supports transforms the homogeneous catalyst into a heterogeneous one, enabling easy recovery and reuse, thereby improving process economics and sustainability. rsc.orgencyclopedia.pub

Future research will focus on developing robust immobilization techniques tailored for the (S,S)-Ts-DENEB(regR) complex. Key strategies include:

Covalent Anchoring: Modifying the catalyst's ligand with a reactive functional group (e.g., a vinyl, siloxy, or carboxyl group) allows for covalent attachment to a solid support. Supports such as silica, polymers, or activated carbon can be used. researchgate.netresearchgate.net The challenge lies in ensuring that the tethering point does not interfere with the catalyst's active site.

Encapsulation: The catalyst can be physically entrapped within the pores of a support material like a metal-organic framework (MOF) or a zeolite. rsc.org This method, exemplified by the encapsulation of a Zn(II)-salen complex, prevents leaching while allowing reactants and products to diffuse freely. rsc.org

Magnetic Nanoparticle Support: Immobilizing the catalyst on magnetic nanoparticles (MNPs) offers a highly efficient method for recovery. encyclopedia.pub The catalyst-functionalized MNPs can be easily separated from the reaction medium using an external magnet, a technique that is both rapid and clean. encyclopedia.pub

| Immobilization Strategy | Support Material | Description | Potential Advantages |

|---|---|---|---|

| Covalent Anchoring | Silica, Polystyrene, Activated Carbon | A linker is added to the catalyst ligand for chemical bonding to the support surface. | High catalyst loading, strong attachment prevents leaching. |

| Encapsulation | Metal-Organic Frameworks (MOFs), Zeolites | Catalyst is physically trapped within the porous structure of the support. | Preserves the catalyst's original coordination sphere, protects from deactivation. |

| Magnetic Support | Iron Oxide Nanoparticles (e.g., Fe₃O₄) | Catalyst is bound to the surface of magnetic nanoparticles. | Extremely simple and fast recovery using an external magnetic field. |

Exploration of (S,S)-Ts-DENEB(regR) in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming steps occur in a single operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. wikipedia.org The high efficiency and selectivity of (S,S)-Ts-DENEB(regR) make it an ideal candidate for integration into such sequences.

A key area of exploration is its use in cascade processes involving dynamic kinetic resolution (DKR). In a DKR, a chiral catalyst selectively transforms one enantiomer of a racemic starting material, while conditions are present to rapidly racemize the remaining, unreactive enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single, enantiomerically pure product. (S,S)-Ts-DENEB(regR) has proven highly effective in the DKR of racemic ketones via asymmetric transfer hydrogenation (ATH). nih.gov

A notable example is the efficient kinetic resolution of racemic 3-aryl-1-indanones. nih.gov Using (S,S)-Ts-DENEB, the (S)-indanone is selectively reduced to the corresponding (S,S)-indanol, leaving the (R)-indanone unreacted, with both products obtained in high enantiomeric excess. nih.gov This protocol has been applied to the synthesis of valuable pharmaceutical intermediates. nih.gov

Future work will likely involve designing more elaborate cascade reactions where the ATH/DKR step catalyzed by (S,S)-Ts-DENEB(regR) is combined with other transformations, such as cyclizations, condensations, or enzymatic reactions, to construct complex molecular architectures in a single pot. wikipedia.orgacs.orgresearchgate.net

| Reaction Type | Role of (S,S)-Ts-DENEB(regR) | Example Application | Potential Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation / Dynamic Kinetic Resolution (ATH/DKR) | Selective reduction of one enantiomer of a racemic ketone. | DKR of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones. researchgate.netmdpi.com | Synthesis of enantiopure cis-fluoro alcohols. researchgate.netmdpi.com |

| ATH/DKR Cascade | Key stereodefining reduction step in a multi-step sequence. | ATH of racemic 3-aryl-1-indanones followed by further transformation. nih.gov | Rapid synthesis of complex chiral molecules like (+)-indatraline. nih.gov |

| Chemoenzymatic Cascade | Chemo-catalytic reduction step complementing an enzymatic transformation. | Combination with an amine transaminase for deracemization. acs.org | Environmentally friendly synthesis of chiral amines. acs.org |

Integration of (S,S)-Ts-DENEB(regR) in Flow Chemistry Setups

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including superior process control, enhanced safety, and easier scalability. whiterose.ac.uk The high activity of (S,S)-Ts-DENEB(regR) makes it well-suited for flow applications, as it can achieve high conversion rates with short residence times.

The integration of (S,S)-Ts-DENEB(regR) into flow systems has already been demonstrated. For example, the asymmetric transfer hydrogenation of an α-amido-β-keto ester to produce a key intermediate for ceramide synthesis was successfully implemented in a pipe flow reactor using the (R,R)-enantiomer of the catalyst. jspc-home.com This application showcases the industrial potential of combining the efficiency of the DENEB catalyst with the processing advantages of flow technology.

Future research will likely involve:

Immobilized Flow Reactors: Combining the concepts from sections 7.2 and 7.4, (S,S)-Ts-DENEB(regR) can be immobilized within a packed-bed reactor. This would create a truly continuous and recyclable catalytic system, ideal for large-scale manufacturing.

Multi-step Flow Synthesis: Integrating a (S,S)-Ts-DENEB(regR)-catalyzed reduction step into a longer, multi-step continuous synthesis sequence. This allows for the production of complex molecules from simple starting materials in an automated fashion. whiterose.ac.uk

Kinetic Studies: Using microreactors to rapidly screen reaction conditions and gather precise kinetic data, which can be used to optimize reaction performance and understand the catalyst mechanism in greater detail. whiterose.ac.uk

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents and solvents. | Inherently safer, small reaction volumes at any given time. |

| Scalability | Difficult, requires re-optimization ("scale-up" issues). | Simple, achieved by running the system for a longer time ("scale-out"). |

| Process Control | Difficult to precisely control temperature and pressure. | Precise and automated control over all reaction parameters. |

Sustainable Synthesis and Recycling Methodologies for (S,S)-Ts-DENEB(regR) Catalysts

The principles of green chemistry demand that catalytic processes be not only efficient but also environmentally benign. rsc.orgchemrxiv.org This includes the sustainability of the catalyst itself, from its synthesis to its eventual disposal.

The primary contribution of (S,S)-Ts-DENEB(regR) to sustainability is its exceptionally high catalytic activity. It can operate at very high substrate-to-catalyst ratios (S/C), with turnover numbers (TONs) reaching tens of thousands. takasago.com This means that only a very small amount of the ruthenium catalyst is needed, which minimizes cost and reduces the amount of residual metal in the final product, simplifying purification. takasago.com

Future research directions for enhancing the sustainability profile of (S,S)-Ts-DENEB(regR) include:

Catalyst Recycling: As discussed in section 7.2, developing effective immobilization and recovery methods is the most critical step toward a sustainable, circular use of the catalyst. encyclopedia.pub The ability to reuse the catalyst for multiple runs would dramatically lower its environmental footprint.

Greener Hydrogen Donors: While the formic acid/triethylamine (B128534) system is common, exploring alternative, more sustainable hydrogen sources could further improve the process's green credentials.

Sustainable Catalyst Synthesis: Developing a more environmentally friendly synthesis route for the (S,S)-Ts-DENEB(regR) ligand and its ruthenium complex. This would involve minimizing steps, using greener solvents, and reducing waste generation in the manufacturing of the catalyst itself.

| Sustainability Aspect | Feature of (S,S)-Ts-DENEB(regR) | Impact on Green Chemistry |

|---|---|---|

| Atom Economy | Catalyzes addition reactions (hydrogenation) with high selectivity. | High, as most atoms from the reactants are incorporated into the product. |

| Catalyst Loading | Extremely high activity (high TON and TOF). takasago.com | Very low catalyst loading required, reducing cost and metal waste. |

| Recycling | Amenable to immobilization on various supports. | Potential for multiple reuses, leading to a circular economy for the catalyst. encyclopedia.pub |

| Energy Efficiency | Many reactions proceed efficiently at or near room temperature. nih.gov | Lower energy consumption compared to processes requiring high heat. |

Q & A

How can researchers optimize the synthesis of (S,S)-Ts-DENEB(regR) to improve yield and enantiomeric purity?

Basic Question

Methodological Answer:

To optimize synthesis, employ systematic screening of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and monitor intermediates using chiral high-performance liquid chromatography (HPLC) . Enantiomeric purity can be enhanced via kinetic resolution or asymmetric catalysis, validated by circular dichroism (CD) spectroscopy or X-ray crystallography . For reproducibility, document iterative adjustments in a controlled variable matrix (Table 1).

| Variable Tested | Impact on Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|

| Catalyst Loading | ±15% | ±5% |

| Solvent Polarity | ±20% | ±10% |

| Temperature | ±25% | ±8% |

Table 1: Example variable matrix for synthesis optimization.

What spectroscopic methods are most reliable for characterizing the stereochemical configuration of (S,S)-Ts-DENEB(regR)?

Basic Question

Methodological Answer:

Use orthogonal analytical techniques:

- X-ray crystallography for definitive spatial arrangement .

- Nuclear Magnetic Resonance (NMR) with chiral shift reagents to distinguish enantiomers.

- CD spectroscopy to correlate optical activity with stereochemistry.

Cross-validate results with computational simulations (e.g., density functional theory for electronic structure) to resolve ambiguities .

How can researchers design experiments to validate the biological activity of (S,S)-Ts-DENEB(regR) while minimizing off-target effects?

Advanced Question

Methodological Answer:

Adopt a tiered experimental framework:

In silico docking studies to predict target binding affinity.

In vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls.

Orthogonal validation using CRISPR knockouts or RNA interference to confirm target specificity .

Address contradictions in existing data by conducting dose-response curves across multiple cell lines and comparing results under standardized conditions (e.g., pH, serum concentration) .

What strategies resolve contradictions in reported biological activity data for (S,S)-Ts-DENEB(regR) across studies?

Advanced Question

Methodological Answer:

- Perform meta-analysis of published datasets to identify confounding variables (e.g., assay type, compound purity) .

- Replicate studies under harmonized protocols, ensuring batch-to-batch consistency via LC-MS purity checks.

- Apply Bayesian statistical models to quantify uncertainty and isolate study-specific biases .

How can computational modeling be integrated with experimental data to elucidate the mechanism of action of (S,S)-Ts-DENEB(regR)?

Advanced Question

Methodological Answer:

- Combine molecular dynamics (MD) simulations with experimental binding data (e.g., surface plasmon resonance) to refine affinity predictions .

- Use quantitative structure-activity relationship (QSAR) models to correlate structural modifications with activity shifts.

- Validate hypotheses via site-directed mutagenesis or isotopic labeling .

What frameworks guide the ethical reporting of (S,S)-Ts-DENEB(regR) research involving human-derived samples?

Basic Question

Methodological Answer:

Adhere to Institutional Review Board (IRB) protocols for informed consent and data anonymization . For GDPR compliance, ensure transparency in data usage and storage . Document ethical considerations using standardized templates (e.g., CONSORT for clinical trials, SRQR for qualitative studies) .

How should researchers address variability in (S,S)-Ts-DENEB(regR) stability under different storage conditions?

Advanced Question

Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Develop a stability-indicating method (e.g., forced degradation under acidic/oxidizing conditions) to identify critical storage parameters. Use Arrhenius kinetics to extrapolate shelf-life .

What theoretical frameworks are most applicable to studying (S,S)-Ts-DENEB(regR)'s role in cellular pathways?

Advanced Question

Methodological Answer:

Link research to systems biology (e.g., network pharmacology) to map multi-target interactions . For mechanistic studies, employ kinetic modeling (e.g., Michaelis-Menten equations) to quantify enzyme modulation. Validate using knockout models or fluorescence-based tracer assays .

How can bibliometric analysis improve the design of (S,S)-Ts-DENEB(regR) research projects?

Advanced Question

Methodological Answer:

Use tools like VOSviewer or CiteSpace to identify knowledge gaps, trending methodologies, and collaborative networks in published literature . Cluster studies by experimental approach (e.g., crystallography vs. mutagenesis) to prioritize under-investigated areas.

What methodologies ensure reproducibility in (S,S)-Ts-DENEB(regR) research across laboratories?

Basic Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.